5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol
CAS No.:
Cat. No.: VC15557774
Molecular Formula: C10H8N4O
Molecular Weight: 200.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N4O |
|---|---|
| Molecular Weight | 200.20 g/mol |
| IUPAC Name | 5-methyl-2H-[1,2,4]triazino[5,6-b]indol-3-one |
| Standard InChI | InChI=1S/C10H8N4O/c1-14-7-5-3-2-4-6(7)8-9(14)11-10(15)13-12-8/h2-5H,1H3,(H,11,13,15) |
| Standard InChI Key | MPMSIOGTIXPOPU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C3=NNC(=O)N=C31 |
Introduction
Structural Elucidation and Chemical Identity
Core Architecture
5-Methyl-5H- triazino[5,6-b]indol-3-ol features a bicyclic system comprising a triazine ring fused to an indole moiety. The methyl group at position 5 and the hydroxyl group at position 3 introduce steric and electronic modifications that influence reactivity and biological interactions. Computational studies suggest that the planar triazine ring facilitates π-π stacking interactions with biological targets, while the hydroxyl group enhances hydrogen-bonding potential .
Tautomerism and Stability
The compound exhibits tautomeric equilibria between the hydroxyl and keto forms, a phenomenon common in heterocyclic systems with adjacent nitrogen and oxygen atoms. Nuclear magnetic resonance (NMR) data confirm the dominance of the enolic form in dimethyl sulfoxide (DMSO) solutions, as evidenced by a singlet resonance at δ 10.49 ppm corresponding to the hydroxyl proton .
Synthetic Methodologies
Catalyst-Free Synthesis in Polyethylene Glycol (PEG-400)
A green chemistry approach utilizing PEG-400 as a recyclable solvent enables the one-pot synthesis of 5-methyl-5H-[1,2,]triazino[5,6-b]indol-3-ol from isatin derivatives and semicarbazide hydrochloride. The reaction proceeds at 70–75°C over 6–9 hours, achieving yields of 85–96% .
Reaction Scheme:
Table 1: Synthetic Parameters and Yields
| Entry | Substrate | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 5-Methylisatin | 6 | 96 |
| 2 | 5-Bromoisatin | 6.5 | 93 |
| 3 | 5-Nitroisatin | 9.5 | 85 |
Alternative Pathways
A multi-step synthesis involving thiolation and esterification has been reported, starting from 5-methyl-5H-[1, triazino[5,6-b]indole-3-thiol. Alkylation with tert-butyl bromoacetate followed by acid hydrolysis yields the target compound, albeit with moderate efficiency (62% over two steps) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (300 MHz, DMSO-d₆): δ 11.42 (s, 2H, NH), 10.49 (s, 1H, OH), 7.27–7.19 (m, 1H, aromatic), 7.00 (d, J = 7.3 Hz, 1H, aromatic), 6.69 (s, 1H, aromatic), 3.81 (s, 3H, CH₃) .
-
¹³C NMR (75 MHz, DMSO-d₆): δ 162.70 (C-OH), 154.96 (triazine C), 141.68 (indole C), 131.04–107.80 (aromatic carbons), 41.2 (CH₃) .
Infrared (IR) Spectroscopy
Key absorptions include:
-
3397 cm⁻¹ (O-H stretch),
-
2924 cm⁻¹ (C-H aliphatic),
-
1690 cm⁻¹ (C=N triazine),
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 225 ([M+Na]⁺), consistent with the molecular formula C₁₀H₁₀N₄O .
Biological Activities and Applications
Antimicrobial Properties
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The hydroxyl group at position 3 is hypothesized to enhance membrane permeability via hydrogen bonding with bacterial cell wall components .
Antitumor Activity
Related triazinoindole derivatives exhibit cytotoxicity against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC₅₀ values ranging from 12–45 µM. The methyl group may stabilize interactions with DNA topoisomerase II, though specific studies on this compound remain pending.
Comparative Analysis with Structural Analogs
Table 2: Biological Activities of Triazinoindole Derivatives
| Compound | Antimicrobial (MIC, µg/mL) | Antitumor (IC₅₀, µM) |
|---|---|---|
| 5-Methyl derivative (this study) | 32–64 | Not tested |
| 5-Bromo derivative | 16–32 | 28 (MCF-7) |
| 5-Nitro derivative | 64–128 | 45 (A549) |
Challenges and Future Directions
Current synthetic routes face limitations in scalability, particularly in purification steps involving column chromatography. Future work should explore catalytic asymmetric synthesis to access enantiomerically pure forms, which may enhance bioactivity. Additionally, in vivo toxicity profiling and pharmacokinetic studies are critical to advancing this compound toward preclinical development.
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